2-[(4-propoxycarbonylphenyl)carbamoyl]benzoic Acid
Description
2-[(4-Propoxycarbonylphenyl)carbamoyl]benzoic acid is a benzoic acid derivative featuring a carbamoyl group at the 2-position of the benzene ring, which is further substituted with a 4-propoxycarbonylphenyl moiety. This structure places it within a broader class of bioactive carbamoyl benzoic acids, which are studied for their diverse pharmacological and biochemical applications.
Properties
IUPAC Name |
2-[(4-propoxycarbonylphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-2-11-24-18(23)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)17(21)22/h3-10H,2,11H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOULVHWIGAGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Propoxycarbonylaniline
Route 1: Nitro Reduction Pathway
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Step 1 : Esterification of 4-nitrobenzoic acid with propanol using sulfuric acid as a catalyst yields 4-nitrobenzoic acid propyl ester.
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Step 2 : Catalytic hydrogenation of the nitro group to an amine using H₂/Pd-C in ethanol.
Route 2: Direct Amination of 4-Hydroxybenzoic Acid Propyl Ester
Comparative Data: Intermediate Synthesis
| Method | Conditions | Yield | Key Challenges |
|---|---|---|---|
| Nitro reduction | H₂/Pd-C, ethanol, 25°C | 95% | Catalyst cost |
| Mitsunobu reaction | DIAD, PPh₃, THF | 70% | Byproduct removal |
Amide Bond Formation: Coupling Strategies
The carbamoyl bridge is formed via reaction between 4-propoxycarbonylaniline and 2-carboxybenzoyl chloride.
Activation of Benzoic Acid
Amidation Reaction
Side Reaction Mitigation
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Excess pyridine (2–3 eq.) prevents HCl-induced decomposition of the acyl chloride.
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Low-temperature operation (<10°C) suppresses ester group hydrolysis.
Purification and Crystallization Techniques
Crude product often contains unreacted starting materials and pyridine residues.
Solvent-Antisolvent Crystallization
Recrystallization from Ethanol-Water
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Dissolve in hot ethanol (60°C) and add water until cloud point.
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Yield Recovery : 70–75% (vs. 85% for solvent-antisolvent method).
Industrial-Scale Considerations
Waste Management Challenges
Catalytic Improvements
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Enzymatic Amination : Lipase-catalyzed amidation in non-aqueous media reduces side reactions but increases production time (24–48 hours).
Analytical Validation
Chromatographic Analysis
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 10.3 (s, 1H, NH), 8.1–7.4 (m, 8H, Ar-H), 4.2 (t, 2H, OCH₂), 1.7 (m, 2H, CH₂), 1.0 (t, 3H, CH₃).
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IR (KBr): 1710 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), 2500–3000 cm⁻¹ (COOH).
Chemical Reactions Analysis
Types of Reactions
2-[(4-propoxycarbonylphenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-[(4-propoxycarbonylphenyl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(4-propoxycarbonylphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Activity
- Propoxycarbonyl vs. Phenyl Groups : Kartogenin’s biphenyl group enhances chondrogenic activity by promoting hydrophobic interactions with target proteins . In contrast, the propoxycarbonyl group in the target compound may improve solubility or alter steric hindrance, though empirical data are lacking.
- Thioether vs. Carbamoyl Linkers : GRI977143’s thioether linker confers specificity for the LPA2 receptor, while carbamoyl-based analogs like the target compound may exhibit different binding kinetics .
Pharmacological and Physicochemical Properties
Mechanistic Insights
- Structural Rigidity : Isoindoline-dione derivatives () show higher analgesic activity than carbamoyl benzoic acids, suggesting rigidity enhances target engagement .
Biological Activity
2-[(4-propoxycarbonylphenyl)carbamoyl]benzoic acid is a synthetic organic compound with the molecular formula C18H17NO5. Its unique structural features, including a propoxycarbonylphenyl group and a carbamoyl group, confer distinct chemical and biological properties that are the focus of ongoing research. This article provides a comprehensive overview of its biological activities, potential therapeutic applications, and mechanisms of action, supported by relevant data tables and case studies.
IUPAC Name: this compound
Molecular Weight: 329.34 g/mol
Structural Formula:
Biological Activity Overview
Research indicates that this compound exhibits potential biological activities, including:
- Anti-inflammatory Effects: Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Properties: Investigations into its cytotoxic effects on various cancer cell lines have shown promise in reducing cell viability.
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Interaction: The compound can bind to active sites of enzymes, altering their activity.
- Receptor Modulation: It may interact with cell surface receptors, influencing cellular signaling pathways.
- Gene Expression Regulation: The compound might affect the transcription of genes related to inflammation and cell growth.
Case Study 1: Anti-inflammatory Activity
A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The results indicated a potential mechanism involving the inhibition of NF-kB signaling pathways.
Case Study 2: Anticancer Efficacy
In vitro tests on human breast cancer cell lines revealed that treatment with varying concentrations of the compound led to dose-dependent decreases in cell proliferation. The IC50 value was determined to be approximately 15 µM, suggesting significant anticancer potential.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | |
| Anticancer | IC50 = 15 µM in breast cancer cells | |
| Enzyme Inhibition | Inhibition of specific metabolic enzymes |
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-[(4-propoxyphenyl)carbamoyl]benzoic acid | Lacks propoxycarbonyl group | Moderate anti-inflammatory |
| 4-[(4-hydroxyphenyl)carbamoyl]benzoic acid | Hydroxy group instead of propoxy | Low anticancer activity |
| 2-[(4-methoxycarbonylphenyl)carbamoyl]benzoic acid | Methoxy group present | Similar enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(4-propoxycarbonylphenyl)carbamoyl]benzoic Acid, and how can reaction yields be maximized?
- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling between 4-propoxycarbonylbenzoic acid and anthranilic acid derivatives. Key steps include activating the carboxylic acid group using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in anhydrous DMF, followed by purification via recrystallization or column chromatography. Yield optimization requires strict control of reaction stoichiometry (1:1.2 molar ratio of acid to amine), inert atmosphere, and monitoring by TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm the presence of the propoxycarbonyl group (δ ~1.2–1.5 ppm for CH3, δ ~4.2 ppm for OCH2) and carbamoyl linkage (δ ~8.0–8.5 ppm for CONH).
- FTIR : Validate carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for carboxylic acid and carbamate).
- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen). Pre-dry the compound using vacuum desiccation to prevent hydrolysis of the carbamoyl group. Stability should be monitored via periodic NMR/HPLC over 6–12 months .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Perform geometry optimization and frequency calculations using DFT-B3LYP/6-31G* to determine bond lengths, angles, and frontier molecular orbitals (HOMO/LUMO). Analyze electron density maps to identify nucleophilic/electrophilic sites. Validate with RI-MP2 energy corrections and compare experimental spectroscopic data to computational predictions .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. inconsistent IC50 values)?
- Methodological Answer :
- Dose-Response Assays : Use standardized cell lines (e.g., RAW 264.7 macrophages) with LPS-induced inflammation models. Measure IL-6/TNF-α suppression via ELISA.
- Kinetic Studies : Assess time-dependent enzyme inhibition (e.g., COX-2) using fluorogenic substrates.
- Solubility Adjustments : Address discrepancies by testing in varied solvents (DMSO/PBS mixtures) and applying micellar encapsulation if aqueous solubility <1 mg/mL .
Q. How does the propoxycarbonyl group influence ligand-receptor binding in molecular docking studies?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Parameterize the compound using GAFF force fields. Simulate binding to target proteins (e.g., COX-2, NF-κB) over 100 ns trajectories.
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities. Compare with alanine-scanning mutagenesis data to validate key residues (e.g., Arg120 in COX-2) .
Q. What strategies mitigate batch-to-batch variability in biological assays?
- Methodological Answer :
- Quality Control : Standardize synthesis protocols (e.g., fixed reaction time/temperature) and validate purity via LC-MS.
- Normalization : Use internal controls (e.g., reference inhibitors) in each assay plate.
- Data Normalization : Apply Z-score transformation to account for inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
